1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine is a synthetic organic compound It features a pyrazole ring substituted with methoxy and dimethyl groups, and a thiazole ring linked via a methanamine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Methoxy and Dimethyl Substitution: The pyrazole ring can be further functionalized by introducing methoxy and dimethyl groups using appropriate reagents and conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings via a methanamine bridge using reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-methylmethanamine: Lacks the thiazole ring.
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)ethanamine: Has an ethyl group instead of a methanamine bridge.
Uniqueness
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine is unique due to the presence of both pyrazole and thiazole rings, which may confer distinct chemical and biological properties. Its specific substitution pattern and molecular structure could result in unique reactivity and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C12H18N4OS |
---|---|
Molekulargewicht |
266.37 g/mol |
IUPAC-Name |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18N4OS/c1-8-7-18-11(14-8)6-13-5-10-9(2)15-16(3)12(10)17-4/h7,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
GAQHRDZSTHYHNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CNCC2=C(N(N=C2C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.